molecular formula C14H22BN3O4 B1440634 (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 919347-67-4

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No. B1440634
M. Wt: 307.16 g/mol
InChI Key: SYZMMRYQYWCLNC-UHFFFAOYSA-N
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Description

“(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the linear formula C14H22BN3O4 . It is often stored in an inert atmosphere and at temperatures below -20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-8-6-17(7-9-18)12-5-4-11(10-16-12)15(20)21/h4-5,20-21H,6-9H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 307.16 . It is typically stored in an inert atmosphere and at temperatures below -20°C .

Scientific Research Applications

  • Scientific Field : Chemical Biology
    • Application Summary : This compound is used as a heterobifunctional crosslinker in the development of PROTAC (Proteolysis Targeting Chimera) degraders . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

    Scientific Field

    Drug Development

    • Application Summary : This compound is used in the development of Proteolysis Targeting Chimera (PROTAC) degraders . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • Methods of Application : The compound is incorporated into a larger PROTAC molecule, which is then introduced to the biological system (such as a cell culture) where it can interact with its target .
    • Results/Outcomes : The expected outcome is the degradation of the target protein. This can be measured using various techniques such as Western blotting or mass spectrometry to detect changes in protein levels .

    Scientific Field

    Chemical Biology

    • Application Summary : This compound is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
    • Methods of Application : The compound is incorporated into a larger PROTAC molecule, which is then introduced to the biological system (such as a cell culture) where it can interact with its target .
    • Results/Outcomes : The expected outcome is the degradation of the target protein. This can be measured using various techniques such as Western blotting or mass spectrometry to detect changes in protein levels .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-8-6-17(7-9-18)12-5-4-11(10-16-12)15(20)21/h4-5,10,20-21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZMMRYQYWCLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681746
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

CAS RN

919347-67-4
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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